Comprehensive NMR Characterization and Structural Elucidation of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene
Comprehensive NMR Characterization and Structural Elucidation of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene
Executive Summary
The structural elucidation of fully substituted benzenes presents a unique analytical challenge in modern drug development and materials science. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) is a highly functionalized, sterically crowded aromatic scaffold[1]. Because the benzene ring lacks any attached protons, traditional 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is rendered ineffective for mapping the carbon skeleton.
This technical guide provides a self-validating, multi-nuclear NMR protocol designed for researchers and application scientists. By leveraging empirical additivity rules, 13 C- 19 F spin-spin couplings, and tailored solvent environments, we establish a robust framework for the unambiguous assignment of this complex molecule.
Molecular Architecture & Electronic Environment
The molecule is built upon a toluene core with five distinct substituents, creating a powerful electronic "push-pull" system:
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Electron-Donating Groups (EDGs): Two amino groups ( −NH2 ) at C2 and C3 impart strong mesomeric shielding ( +M effect) to their ortho and para positions.
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Electron-Withdrawing Groups (EWGs): A nitro group ( −NO2 ) at C6 and a fluorine atom ( −F ) at C5 exert strong inductive ( −I ) and mesomeric ( −M ) deshielding effects.
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Heavy Atom Effect: The bromine atom ( −Br ) at C4 induces significant localized shielding on its ipso carbon due to spin-orbit coupling and diamagnetic shielding.
This extreme electronic asymmetry requires careful predictive modeling and precise experimental parameterization to resolve.
Advanced 2D NMR Workflow for Unambiguous Assignment
To bypass the lack of aromatic protons, the structural elucidation must rely on a network of long-range Heteronuclear Multiple Bond Correlations (HMBC) originating from the peripheral methyl and amino protons, cross-validated by 13 C- 19 F coupling constants.
Fig 1. Logical workflow for multi-nuclear NMR structural elucidation.
H NMR Spectroscopy: Protocol & Predictive Analysis
Causality in Solvent Selection
The choice of solvent is the most critical experimental variable for this compound. In non-polar solvents like CDCl3 , the −NH2 protons undergo rapid chemical exchange with trace moisture, often broadening into the baseline and becoming invisible. By utilizing DMSO- d6 , the solvent acts as a strong hydrogen-bond acceptor. This locks the amino protons into a slow-exchange regime, allowing the two distinct −NH2 environments (C2 and C3) to be observed and integrated independently[2].
Predicted 1 H Chemical Shifts
| Proton Environment | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Mechanistic Rationale |
| C1-CH 3 | 2.20 – 2.40 | Singlet (s) | 3H | Deshielded by the ortho-nitro group, slightly shielded by the ortho-amino group. |
| C2-NH 2 | 4.50 – 4.80 | Broad Singlet (br s) | 2H | Hydrogen bonding with DMSO- d6 ; shielded relative to C3 due to proximity to the electron-donating methyl group. |
| C3-NH 2 | 5.00 – 5.30 | Broad Singlet (br s) | 2H | Deshielded relative to C2 due to the inductive withdrawal from the adjacent C4-bromine atom. |
C and 19 F NMR Spectroscopy: Additivity Rules & Spin-Spin Coupling
Because the ring is fully substituted, the 13 C NMR spectrum will consist entirely of low-intensity quaternary carbon signals. The assignment of these carbons relies on two pillars: Empirical Additivity Rules [3] and Carbon-Fluorine ( JCF ) Coupling Constants [4].
Causality in Chemical Shifts
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C4 (95.8 ppm): This carbon is exceptionally shielded. This is caused by the synergistic combination of the "heavy atom effect" of the directly attached bromine ( −5.4 ppm shift) and the strong ortho-shielding effect of the adjacent fluorine atom ( −12.9 ppm shift).
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C5 (152.9 ppm): Highly deshielded due to the massive inductive withdrawal of the directly attached fluorine atom ( +34.8 ppm ipso shift).
Predicted 13 C Chemical Shifts and JCF Couplings
Calculations are based on a 128.5 ppm benzene base value adjusted via standard substituent increment rules.
| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity ( 19 F coupled) | Estimated JCF (Hz) | Primary Substituent Effect |
| C1 (ipso-CH 3 ) | 120.0 | Doublet (d) | 3JCF≈5−9 | Shielded by ortho-NH 2 and ortho-NO 2 |
| C2 (ipso-NH 2 ) | 132.0 | Singlet (s) | 4JCF<2 (unresolved) | Deshielded by ipso-NH 2 (+18.0 ppm) |
| C3 (ipso-NH 2 ) | 143.7 | Doublet (d) | 3JCF≈5−9 | Deshielded by ipso-NH 2 and para-NO 2 |
| C4 (ipso-Br) | 95.8 | Doublet (d) | 2JCF≈20−25 | Heavy atom shielding (Br) + ortho-F shielding |
| C5 (ipso-F) | 152.9 | Doublet (d) | 1JCF≈235−245 | Massive inductive deshielding by Fluorine |
| C6 (ipso-NO 2 ) | 129.1 | Doublet (d) | 2JCF≈20−25 | Deshielded by NO 2 , shielded by ortho-F |
| C7 (CH 3 ) | 15.0 – 18.0 | Singlet (s) | N/A | Standard benzylic methyl shift |
Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Sample Preparation & 1D NMR Acquisition
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Dissolution: Weigh 20 mg of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene and dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100 atom % D) in a 5 mm NMR tube.
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1 H NMR Acquisition: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Collect 16-32 scans.
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13 C{ 1 H} NMR Acquisition: Because all aromatic carbons are quaternary, they lack efficient dipole-dipole relaxation pathways, resulting in exceptionally long T1 relaxation times.
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Use an inverse-gated decoupling pulse sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE), which can distort quaternary peak integrations.
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Critical Parameter: Set the relaxation delay ( D1 ) to ≥5.0 seconds to prevent signal saturation. Collect a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.
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19 F NMR Acquisition: Acquire a proton-decoupled 19 F spectrum (zgfhigqn) to confirm the purity of the fluorinated species and extract the exact JCF coupling constants to cross-reference with the 13 C spectrum.
Protocol 2: 2D HMBC Acquisition
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Parameterization: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH=8 Hz).
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Execution: Ensure a high number of scans per t1 increment (e.g., 64 scans) due to the low sensitivity of the fully substituted quaternary ring.
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Validation Logic:
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The methyl protons ( ∼2.3 ppm) MUST show 3JCH correlations to C2 (132.0 ppm) and C6 (129.1 ppm), and a 2JCH correlation to C1 (120.0 ppm).
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This HMBC network anchors the left side of the molecule, while the 1JCF and 2JCF couplings independently anchor the right side (C4-C5-C6), creating a closed-loop validation of the entire structure.
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References
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: National Institutes of Health (PMC) / Molecules URL:[Link]
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Aromatic substituent chemical shifts and J(CF) coupling constants in fluoro-substituted benzenes Source: Magnetic Resonance in Chemistry URL:[Link]
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Inhibition of Amine–Water Proton Exchange Stabilizes Perovskite Ink for Scalable Solar Cell Fabrication Source: Chemistry of Materials (ACS Publications) URL:[Link]
